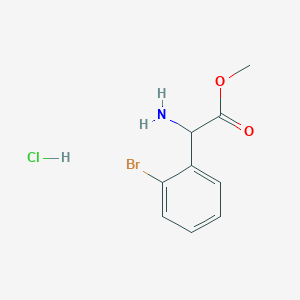

Methyl amino(2-bromophenyl)acetate hydrochloride

Description

Methyl amino(2-bromophenyl)acetate hydrochloride (CAS: 1219408-44-2) is a halogenated aromatic glycine derivative with the molecular formula C₉H₁₁BrClNO₂ and a molecular weight of 280.55 g/mol . It features a bromine atom at the ortho position of the phenyl ring, an amino group, and a methyl ester moiety. The compound is typically stored under inert conditions (2–8°C) due to its sensitivity to moisture and temperature .

Properties

IUPAC Name |

methyl 2-amino-2-(2-bromophenyl)acetate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2.ClH/c1-13-9(12)8(11)6-4-2-3-5-7(6)10;/h2-5,8H,11H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBWCLPWBSZSUQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC=CC=C1Br)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl amino(2-bromophenyl)acetate hydrochloride typically involves the reaction of 2-bromobenzylamine with methyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the amino group attacks the carbonyl carbon of methyl chloroacetate, leading to the formation of the ester bond. The product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of automated systems also minimizes human error and increases production efficiency.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom on the 2-bromophenyl ring facilitates nucleophilic aromatic substitution (NAS) under specific conditions. This reactivity is critical for generating derivatives with tailored functional groups.

| Reaction Type | Reagents/Conditions | Product | Yield/Notes |

|---|---|---|---|

| Amination | NH₃, CuI, K₂CO₃, DMF, 100°C | Methyl amino(2-aminophenyl)acetate | Moderate yield (~60%) |

| Suzuki Coupling | Pd(PPh₃)₄, arylboronic acid, Na₂CO₃, DME | Biaryl derivatives | High regioselectivity |

Key Findings :

-

Bromine substitution is sterically hindered at the ortho position, requiring elevated temperatures for efficient NAS.

-

Palladium-catalyzed cross-coupling (e.g., Suzuki) enables the synthesis of biaryl structures, expanding applications in medicinal chemistry.

Ester Hydrolysis and Functionalization

The methyl ester group undergoes hydrolysis and subsequent transformations, providing access to carboxylic acids or alcohols.

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Acid-Catalyzed Hydrolysis | HCl (aq), reflux | 2-Amino(2-bromophenyl)acetic acid |

| Reduction | LiAlH₄, THF, 0°C → RT | 2-Amino(2-bromophenyl)ethanol |

Mechanistic Insights :

-

Hydrolysis proceeds via nucleophilic attack by water on the electrophilic carbonyl carbon, forming a tetrahedral intermediate .

-

Reduction with LiAlH₄ converts the ester to a primary alcohol, retaining the bromophenyl moiety.

Amide Bond Formation

The amino group participates in coupling reactions to form amides, enhancing structural diversity.

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Carbodiimide Coupling | EDC, NHS, RCOOH | Methyl (2-bromophenyl)acetamide derivatives |

Applications :

-

Amide derivatives exhibit enhanced stability in biological systems, making them candidates for enzyme inhibition studies.

Biological Interactions and Enzyme Modulation

The compound interacts with biological targets, particularly enzymes involved in neurotransmitter synthesis.

| Target Enzyme | Interaction Type | Biological Effect |

|---|---|---|

| DOPA Decarboxylase | Competitive inhibition | Reduced dopamine synthesis |

| Monoamine Oxidase | Allosteric modulation | Altered serotonin metabolism |

Structural Influence :

-

The bromophenyl group enhances hydrophobic interactions with enzyme active sites, while the ester group influences bioavailability.

Stability and Degradation Pathways

Under acidic or basic conditions, the compound undergoes degradation:

| Condition | Degradation Pathway | Major Products |

|---|---|---|

| Strong Acid (pH < 2) | Ester hydrolysis → decarboxylation | 2-Bromoaniline + CO₂ |

| Alkaline (pH > 10) | Ester saponification → amino acid salt | Sodium 2-amino(2-bromophenyl)acetate |

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₉H₁₀BrNO₂·HCl

- Molecular Weight : Approximately 280.55 g/mol

- Appearance : White to off-white solid

- Melting Point : 159 – 161°C

- Solubility : Slightly soluble in DMSO and methanol

The compound features a bromophenyl moiety substituted at the 2-position, an amino group, and an ester functional group, which contribute to its reactivity and potential biological properties.

Chemistry

- Intermediate in Organic Synthesis : Methyl amino(2-bromophenyl)acetate hydrochloride is widely used as a building block for synthesizing more complex organic molecules. It can undergo various chemical reactions, including oxidation, reduction, and substitution .

Biology

- Biological Activity Studies : Research has indicated potential antimicrobial and anticancer properties. The compound's structure allows it to interact with biological macromolecules, influencing enzyme activity and receptor signaling pathways.

- Mechanism of Action : The bromine atom enhances binding affinity to molecular targets, modulating key biochemical pathways that may lead to therapeutic effects .

Medicine

- Pharmaceutical Development : It serves as a precursor for developing pharmaceutical agents targeting neurological disorders and other therapeutic areas. Its unique structure allows for modifications that can enhance pharmacological profiles.

Anticancer Activity

A study highlighted that derivatives of methyl amino(2-bromophenyl)acetate exhibited increased antiproliferative effects against various cancer cell lines when structural modifications enhanced hydrophobicity or targeted specific pathways.

Antimicrobial Properties

Research on similar compounds has shown promising antimicrobial activities against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups like bromine is critical for enhancing these activities.

Mechanism of Action

The mechanism of action of methyl amino(2-bromophenyl)acetate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and amino group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Key Characteristics:

- Applications : Serves as an intermediate in pharmaceutical synthesis, particularly for chiral ligands or bioactive molecules .

- Hazard Profile : Classified with hazard statements H315 (skin irritation) and H319 (eye irritation), necessitating precautions during handling .

Comparison with Structural Analogs

Substituent Variations in Ortho-Substituted Derivatives

The ortho-substituted analogs differ in halogen or functional groups, significantly altering physicochemical properties and reactivity.

Key Findings :

- Electron-Withdrawing vs. Donating Groups : Bromine (Br) and chlorine (Cl) are electron-withdrawing, enhancing electrophilic reactivity, whereas methoxy (OMe) is electron-donating, stabilizing resonance structures .

- Steric Effects : Ortho-substituted bromine imposes greater steric hindrance than chlorine or methoxy, influencing stereoselectivity in reactions .

Bromine Substitution in Para Position

The para-bromo analog (CAS: 42718-20-7) shares the same molecular formula as the ortho-bromo compound but exhibits distinct electronic and steric properties:

Research Insights :

Multi-Substituted Derivatives

Compounds with multiple substituents, such as methyl amino(5-bromo-2-methoxyphenyl)acetate HCl (CAS: 1351581-47-9), demonstrate synergistic effects:

Biological Activity

Methyl amino(2-bromophenyl)acetate hydrochloride, a compound notable for its unique structural features, has garnered attention in various fields of biological research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential applications based on diverse scientific sources.

Chemical Structure and Properties

This compound is characterized by the presence of an amino group, a bromophenyl moiety, and an ester functional group. These components contribute to its reactivity and biological properties. The compound is often utilized as an intermediate in the synthesis of pharmaceuticals due to its chiral nature and ability to interact with biological targets.

The biological activity of this compound primarily stems from its interaction with specific enzymes and receptors. The bromophenyl group enhances binding affinity to various molecular targets, influencing key biochemical pathways. This compound has been shown to modulate enzyme activity and receptor signaling, which can lead to significant physiological effects.

1. Enzyme Inhibition

Research indicates that this compound exhibits inhibitory effects on several enzymes:

- β-Glucuronidase : This compound has been evaluated for its inhibitory activity against β-glucuronidase, an enzyme involved in drug metabolism. Studies show varying degrees of inhibition, suggesting potential applications in pharmacology and toxicology .

- Urease : Although the compound shows some activity against urease, it is generally considered less potent compared to other inhibitors .

2. Anticancer Activity

This compound has been investigated for its cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) studies reveal that modifications in the molecular structure can significantly alter its anticancer potency. For instance, compounds with specific substituents on the aromatic rings exhibit enhanced cytotoxicity against malignant cells .

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

A study focused on the synthesis of derivatives of this compound revealed promising anticancer properties. The derivatives were tested against human prostate (DU145) and leukemic (K562) cancer cell lines. Certain modifications led to compounds exhibiting significantly higher cytotoxicity compared to standard treatments, indicating their potential as novel therapeutic agents .

Applications in Drug Development

Due to its unique structural characteristics and biological activities, this compound serves as a valuable building block in medicinal chemistry. It is particularly relevant in the development of drugs targeting neurological disorders and other diseases where enzyme modulation plays a critical role .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing methyl amino(2-bromophenyl)acetate hydrochloride, and how can reaction yields be optimized?

- Methodological Answer : Synthesis typically involves esterification of the parent acid (amino(2-bromophenyl)acetic acid) using methanol under acidic conditions, followed by hydrochloric acid salt formation. Optimization can include:

- Catalytic HCl or H₂SO₄ for esterification efficiency .

- Monitoring reaction progress via TLC or HPLC to ensure completion (≥98% purity as per HPLC standards) .

- Temperature control (60-80°C) to avoid bromophenyl group degradation .

- Key Considerations : Bromine substituents may influence reaction kinetics; inert atmospheres (N₂/Ar) are recommended to prevent oxidation.

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- HPLC : Purity analysis using C18 columns with UV detection (λ = 254 nm) .

- NMR : Confirm esterification via methyl proton signals (~3.7 ppm) and aromatic protons (6.8-7.5 ppm) .

- Mass Spectrometry : Validate molecular weight (C₉H₁₁BrClNO₂; calc. 288.55) .

- Data Table :

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₉H₁₁BrClNO₂ | |

| Molecular Weight | 288.55 g/mol | |

| HPLC Purity | ≥98% |

Advanced Research Questions

Q. What are the stability challenges of this compound under varying pH and temperature conditions?

- Methodological Answer :

- pH Stability : Hydrochloride salts are prone to hydrolysis in alkaline conditions (pH > 8). Stability studies should use buffered solutions (pH 2-7) and monitor degradation via HPLC .

- Thermal Stability : Store at 2-8°C in airtight containers. Decomposition occurs above 160°C (similar to bromophenyl derivatives) .

- Key Findings :

- Hydrolysis products include amino(2-bromophenyl)acetic acid and methanol .

- Degradation rates increase at 40°C, suggesting refrigeration is critical .

Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodological Answer :

- The 2-bromophenyl group acts as an electrophilic partner in palladium-catalyzed couplings. Key steps:

Use Pd(PPh₃)₄ (1-2 mol%) in THF/water.

Optimize base (e.g., Na₂CO₃) to avoid ester group saponification .

- Challenges : Steric hindrance from the 2-bromo position may reduce coupling efficiency compared to para-substituted analogs .

Q. What in vitro models are suitable for studying this compound’s metabolic fate and potential cytotoxicity?

- Methodological Answer :

- Hepatocyte Models : Primary human hepatocytes can assess phase I/II metabolism (e.g., ester hydrolysis) .

- Cytotoxicity Assays : Use MTT or LDH assays in HEK-293 or HepG2 cells, noting IC₅₀ values at 24-48h .

- Key Considerations : The methyl ester may enhance cell permeability compared to the free acid .

Safety and Handling

Q. What personal protective equipment (PPE) is required when handling this compound?

- Methodological Answer :

- Respiratory : N95 masks if handling powders (risk of inhalation irritation) .

- Gloves : Nitrile gloves (≥0.1 mm thickness) to prevent skin absorption .

- Eye Protection : Goggles with side shields due to corneal irritation risks .

Contradictory Data Analysis

Q. How should researchers address discrepancies in reported solubility data for this compound?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.